Robustaflavone

Catalog No.
S541736
CAS No.
49620-13-5
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robustaflavone

CAS Number

49620-13-5

Product Name

Robustaflavone

IUPAC Name

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H

InChI Key

BORWSEZUWHQTOK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

Robustaflavone;

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

The exact mass of the compound Robustaflavone is 538.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Biflavonoids - Supplementary Records. It belongs to the ontological category of hydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

One area of research focuses on the antioxidant properties of robustaflavone. Antioxidants are compounds that can help protect cells from damage caused by free radicals. Some studies have shown that robustaflavone exhibits antioxidant activity in cell cultures [].

Anti-Inflammatory Potential

Another area of investigation is the potential anti-inflammatory effects of robustaflavone. Inflammation is a natural process that helps the body heal, but chronic inflammation can contribute to various health problems. Some research suggests that robustaflavone may have anti-inflammatory properties, but more studies are needed [].

Other Areas of Study

There is limited research on other potential applications of robustaflavone. Some studies have investigated its effects on enzymes and cancer cells, but these are in the early stages [, ].

Robustaflavone is a naturally occurring biflavonoid, specifically a dimer of apigenin, characterized by its unique structure where two apigenin molecules are linked via a biaryl bond. This compound is primarily found in various plant species, such as those belonging to the genus Garcinia. Robustaflavone has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the realm of antiviral and anticancer research.

Robustaflavone exhibits several notable chemical properties. As an antioxidant, it can scavenge free radicals, thereby preventing oxidative damage to cells. The compound's reactivity is influenced by the presence of hydroxyl groups on its flavonoid structure, allowing it to participate in various redox reactions. Additionally, robustaflavone has been shown to inhibit the replication of viruses such as the hepatitis B virus through non-nucleoside mechanisms, highlighting its potential as a therapeutic agent against viral infections .

Robustaflavone is recognized for its significant biological activities, including:

  • Antiviral Properties: It acts as a potent inhibitor of hepatitis B virus replication in vitro, showcasing its potential in treating viral infections .
  • Antioxidant Activity: The compound demonstrates strong antioxidant properties, which help mitigate oxidative stress and protect cellular integrity .
  • Anticancer Effects: Research indicates that robustaflavone can induce G0/G1 cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Antibacterial Activity: Recent studies have identified robustaflavone from Garcinia latissima leaves as possessing antibacterial properties, further expanding its therapeutic potential .

Robustaflavone has several applications across different fields:

  • Pharmaceuticals: Due to its antiviral and anticancer properties, robustaflavone is being explored as a lead compound for drug development targeting viral infections and cancer.
  • Nutraceuticals: Its antioxidant properties make it a valuable ingredient in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
  • Cosmetics: The compound's ability to scavenge free radicals can be leveraged in cosmetic formulations designed to protect skin from oxidative damage.

Studies on robustaflavone have revealed its interactions with various biological molecules. Notably, it has been shown to bind with specific proteins involved in cell signaling pathways related to cancer progression and viral replication. These interactions can modulate cellular responses, leading to apoptosis in cancer cells or inhibition of viral life cycles . Furthermore, robustaflavone's ability to form hydrogen bonds enhances its binding affinity with target proteins, making it an attractive candidate for drug design .

Robustaflavone shares structural similarities with several other flavonoids and biflavonoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ApigeninFlavonoidMonomeric structure; known for anti-inflammatory effects.
LuteolinFlavonoidExhibits anti-cancer properties; similar antioxidant capacity.
BilobetinBiflavonoidFound in Ginkgo biloba; known for neuroprotective effects.
AmentoflavoneBiflavonoidExhibits anti-inflammatory and anticancer activities; different linkage than robustaflavone.

Robustaflavone is unique due to its specific biaryl linkage between two apigenin units, which contributes to its distinct biological activities and therapeutic potential compared to these similar compounds.

Rhus succedanea

Rhus succedanea, commonly known as Japanese sumac or wax tree, represents one of the most extensively studied primary sources of robustaflavone [1] [2] [3] [4] [5]. This species belongs to the Anacardiaceae family and serves as a rich reservoir of biflavonoid compounds. Robustaflavone was first isolated from the seed kernel extract of Rhus succedanea, where it demonstrated potent anti-hepatitis B virus activity with an effective concentration (EC50) of 0.25 microMolar and a selectivity index of 153 [1]. The compound has been consistently identified in multiple plant parts including drupes, bark, and seed kernels, indicating widespread distribution throughout the plant tissues [5].

Research has revealed that Rhus succedanea contains numerous biflavonoids alongside robustaflavone, including amentoflavone, agathisflavone, hinokiflavone, volkensiflavone, rhusflavanone, and succedaneaflavanone [2] [3]. The comprehensive biflavonoid profile of this species has made it a valuable source for studying antiviral activities against various pathogens, with robustaflavone exhibiting particularly strong inhibitory effects against influenza A and influenza B viruses [3]. The concentration and distribution patterns within Rhus succedanea tissues suggest active biosynthetic processes concentrated in reproductive and storage organs.

Thuja orientalis

Thuja orientalis, commonly known as Oriental arborvitae, is another significant primary source of robustaflavone within the Cupressaceae family [6] [7] [8] [9]. Bioassay-guided fractionation of methanol extracts from Thuja orientalis fruits has led to successful isolation of robustaflavone alongside eight other flavonoids including cupressuflavone, amentoflavone, afzelin, catechin, quercitrin, hypolaetin 7-O-beta-xylopyranoside, isoquercitrin, and myricitrin [6]. This diverse flavonoid composition indicates sophisticated biosynthetic machinery operating within the plant tissues.

The total phenolic and flavonoid content analysis of Thuja orientalis aerial parts from different geographical regions has revealed significant variations, with Tamil Nadu varieties containing the highest concentrations at 9.12% w/w total phenols and 4.21% w/w total flavonoids [8]. The fruits appear to be the primary accumulation site for robustaflavone, though the compound has also been detected in aerial parts, suggesting translocation and storage mechanisms that distribute biflavonoids throughout the plant architecture [9]. The presence of robustaflavone in Thuja orientalis contributes to the plant's documented antioxidant and anti-elastase activities.

Garcinia Species (G. multiflora, G. latissima, G. brevipedicellata)

The Garcinia genus within the Clusiaceae family represents a taxonomically diverse group of robustaflavone-producing plants, with three species showing particularly high concentrations and well-documented distributions.

Garcinia multiflora has been extensively investigated for its biflavonoid content, with robustaflavone identified as one of several bioactive compounds alongside amentoflavone, agathisflavone, hinokiflavone, volkensiflavone, and morelloflavone [10] [2] [11]. The leaves and stems of Garcinia multiflora serve as primary accumulation sites, with extraction protocols utilizing various organic solvents revealing significant robustaflavone concentrations. Research has demonstrated that compounds isolated from Garcinia multiflora exhibit potent anticancer properties, with specific biflavonoids showing activity against hepatocellular carcinoma cells [11].

Garcinia latissima has emerged as a particularly rich source of robustaflavone, with recent isolation studies successfully identifying the compound from leaf extracts [12] [13] [14]. The extraction process utilizing n-hexane and ethyl acetate (3:2 ratio) yielded pure robustaflavone with a retention factor (Rf) of 0.6, demonstrating antibacterial activity against Bacillus subtilis with a minimum inhibitory concentration of 2500 ppm [14]. This represents the first comprehensive characterization of robustaflavone from Garcinia latissima leaves, expanding the known distribution of this biflavonoid within the Garcinia genus.

Garcinia brevipedicellata contains robustaflavone in its stem heartwood, along with several novel flavonoid C-O-C dimers designated as brevipedicilones [15] [16]. The methanol extract of stem heartwood has furnished not only robustaflavone but also 4'-O-methyl robustaflavone and other related biflavonoids [16]. Phytochemical investigations have revealed seventeen compounds from the ethyl acetate extract of leaves, including two new ether biflavonoids and robustaflavone derivatives with demonstrated anti-onchocercal activities [17].

Secondary Plant Sources

Selaginella Species (S. sinensis, S. tamariscina, S. doederleinii)

The Selaginellaceae family represents the most taxonomically diverse secondary source of robustaflavone, with multiple species containing significant concentrations of this biflavonoid compound.

Selaginella sinensis has been extensively studied using target-guided isolation techniques, with robustaflavone identified alongside seven other compounds including amentoflavone, 2,3-dihydroamentaflavone, hinokiflavone, 4'-O-methyl-robustaflavone, and ginkgetin [18] [19]. High-speed counter-current chromatography utilizing n-hexane-ethyl acetate-methanol-water (8:8:9:7) as the solvent system has achieved successful separation of robustaflavone with 92.3% purity [18]. The ethyl acetate fraction of Selaginella sinensis demonstrates potent DPPH radical scavenging activity with an IC50 value of 44.9 microMolar, indicating significant antioxidant properties associated with robustaflavone and related compounds [19].

Selaginella tamariscina contains robustaflavone as one of several bioactive biflavonoids, though research has revealed differential biological activities among the isolated compounds [20] [21]. Studies have shown that while sumaflavone from this species significantly inhibits nitric oxide production and blocks lipopolysaccharide-induced expression of inducible nitric oxide synthase, robustaflavone demonstrates only marginal effects on these inflammatory pathways [20]. The compound has been identified in whole plant extracts alongside amentoflavone, hinokiflavone, isocryptomerin, sumaflavone, and various tannins [22] [21].

Selaginella doederleinii represents one of the most thoroughly characterized sources of robustaflavone within the Selaginellaceae family [23] [24] [25] [26]. Ultra-high performance liquid chromatography coupled with Q-time-of-flight mass spectrometry has identified robustaflavone as part of a comprehensive biflavonoid profile including amentoflavone, 4'-methoxy robustaflavone, podocarpusflavone A, hinokiflavone, ginkgetin, and heveaflavone [23]. The total biflavonoids extract from Selaginella doederleinii (TBESD) contains five major hydrophobic components, with robustaflavone demonstrating significant anticancer properties and improved oral bioavailability when formulated as amorphous solid dispersions [25].

Other Taxonomic Sources

Beyond the primary sources, robustaflavone has been documented in numerous additional plant species representing diverse taxonomic families, indicating widespread distribution of the biosynthetic pathways responsible for biflavonoid formation.

Coniferous species within the Cupressaceae, Araucariaceae, and Podocarpaceae families contain robustaflavone in various concentrations. Agathis robusta, Araucaria species, Callitropsis nootkatensis, Cunninghamia lanceolata, Juniperus bermudiana, Juniperus species, and Podocarpus imbricatus have all been documented as containing this biflavonoid [27]. The presence of robustaflavone in these gymnosperm species suggests evolutionary conservation of biflavonoid biosynthetic pathways across major plant lineages.

Berberidaceae family representation includes Nandina domestica, where robustaflavone has been isolated using bioactivity-guided fractionation techniques [28]. This species represents an important bridge between temperate and subtropical distributions of robustaflavone-containing plants.

Additional angiosperm families including Ochnaceae (Ochna schweinfurthiana) and Iridaceae (Dietes bicolor) have documented robustaflavone presence, indicating scattered distribution across diverse flowering plant lineages [29]. These occurrences suggest either convergent evolution of biflavonoid biosynthetic pathways or ancient evolutionary conservation followed by selective retention in specific lineages.

Biosynthetic Pathway and Formation in Plants

The biosynthetic formation of robustaflavone in plants follows the well-established flavonoid biosynthetic pathway with specific modifications leading to biflavonoid coupling [30] [31]. The process initiates through the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA by phenylalanine ammonia-lyase, representing the primary entry point into flavonoid metabolism [30].

The flavonoid-specific biosynthesis begins with chalcone synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic flavonoid backbone structure [31]. Subsequent enzymatic modifications by chalcone isomerase convert the initial chalcone product to flavanone, followed by flavone synthase activity that generates the apigenin precursor units essential for robustaflavone formation [30].

The critical step in robustaflavone biosynthesis involves oxidative coupling of two apigenin molecules, resulting in a bond formation between the C-3' position of one hydroxyphenyl ring and the C-6'' position of the chromene ring of the second apigenin unit [32] [33]. This coupling reaction likely occurs through radical-mediated mechanisms, possibly involving peroxidase or laccase enzymes, though the specific enzymatic machinery responsible for this transformation remains incompletely characterized.

Evidence suggests that flavonoid biosynthetic enzymes are organized into metabolic complexes associated with endoplasmic reticulum membranes, facilitating efficient substrate channeling and preventing metabolic interference [30]. The subcellular localization of robustaflavone formation appears to involve multiple compartments, with initial biosynthetic steps occurring in cytoplasmic and ER-associated complexes, followed by transport and final modifications in vacuolar compartments where the mature biflavonoid accumulates.

Phytochemical Distribution and Concentration Patterns

Quantitative analysis of robustaflavone distribution across different plant sources reveals significant variations in concentration and tissue-specific accumulation patterns. High-performance liquid chromatography coupled with mass spectrometric detection has enabled precise quantification of robustaflavone content in various plant matrices [34] [35].

Tissue-specific distribution studies using Selaginella doederleinii as a model system have revealed differential accumulation patterns across multiple organ systems. Pharmacokinetic analysis following oral administration demonstrates rapid tissue distribution with highest concentrations observed in liver, lungs, and kidneys, suggesting active transport and selective accumulation mechanisms [34]. The half maximal inhibitory concentration (IC50) values for robustaflavone against human lung cancer cell lines range from 36.3 to 50.0 micrograms per milliliter, indicating significant bioactivity correlations with tissue distribution patterns [34].

Extraction efficiency and concentration optimization studies have established optimal protocols for robustaflavone isolation from different source materials. For Garcinia latissima, the optimal extraction utilizes n-hexane and ethyl acetate in a 3:2 ratio, achieving purification levels suitable for bioactivity testing with minimum inhibitory concentrations of 2500 ppm against bacterial targets [14]. Selaginella species require different extraction protocols, with ethanol extracts followed by ethyl acetate fractionation providing optimal yields of biflavonoid compounds including robustaflavone [18] [23].

Seasonal and developmental variations in robustaflavone content have been documented in several species, with reproductive tissues generally showing higher concentrations than vegetative organs. Thuja orientalis fruits demonstrate maximum biflavonoid accumulation during maturation periods, while Garcinia species show peak concentrations in fully expanded leaves and mature stem tissues [6] [8].

Geographical and environmental influences on robustaflavone content have been observed across different populations of the same species. Thuja orientalis varieties from Tamil Nadu demonstrate higher total flavonoid content (4.21% w/w) compared to Rajasthan (3.56% w/w) and Himachal Pradesh (3.20% w/w) populations, suggesting environmental or genetic factors influence biosynthetic efficiency [8].

Analytical methodology developments have enhanced precision in robustaflavone quantification across diverse plant matrices. Linear regression analysis for tissue distribution studies shows correlation coefficients exceeding 0.997 for robustaflavone quantification, with detection limits ranging from 0.26 to 1.63 ng/mL depending on matrix complexity [34]. Method validation parameters including precision, accuracy, matrix effects, and extraction recovery have been optimized for multiple tissue types, enabling comprehensive pharmacokinetic and distribution studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Exact Mass

538.09

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

49620-13-5

Wikipedia

Robustaflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]

Dates

Last modified: 04-14-2024
1: Rizk YS, Fischer A, Cunha Mde C, Rodrigues PO, Marques MC, Matos Mde F, Kadri MC, Carollo CA, Arruda CC. In vitro activity of the hydroethanolic extract and biflavonoids isolated from Selaginella sellowii on Leishmania (Leishmania) amazonensis. Mem Inst Oswaldo Cruz. 2014 Dec;109(8):1050-6. doi: 10.1590/0074-0276140312. PubMed PMID: 25591109; PubMed Central PMCID: PMC4325620.
2: Wang G, Yao S, Zhang XX, Song H. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method. Int J Anal Chem. 2015;2015:849769. doi: 10.1155/2015/849769. Epub 2015 Feb 22. PubMed PMID: 25792983; PubMed Central PMCID: PMC4352518.
3: Zembower DE, Lin YM, Flavin MT, Chen FC, Korba BE. Robustaflavone, a potential non-nucleoside anti-hepatitis B agent. Antiviral Res. 1998 Aug;39(2):81-8. PubMed PMID: 9806485.
4: Wang J, Liu S, Ma B, Chen L, Song F, Liu Z, Liu CM. Rapid screening and detection of XOD inhibitors from S. tamariscina by ultrafiltration LC-PDA-ESI-MS combined with HPCCC. Anal Bioanal Chem. 2014 Nov;406(28):7379-87. doi: 10.1007/s00216-014-8132-x. Epub 2014 Sep 21. PubMed PMID: 25240932.
5: Abderamane B, Tih AE, Ghogomu RT, Blond A, Bodo B. New flavonoid C-O-C dimers and other chemical constituents from Garcinia brevipedicellata stem heartwood. Z Naturforsch C. 2016;71(7-8):233-41. doi: 10.1515/znc-2015-0125. PubMed PMID: 27343472.
6: Tan WJ, Xu JC, Li L, Chen KL. Bioactive compounds of inhibiting xanthine oxidase from Selaginella labordei. Nat Prod Res. 2009;23(4):393-8. doi: 10.1080/14786410802228736. PubMed PMID: 19296380.
7: Lin YM, Flavin MT, Schure R, Chen FC, Sidwell R, Barnard DL, Huffman JH, Kern ER. Antiviral activities of biflavonoids. Planta Med. 1999 Mar;65(2):120-5. PubMed PMID: 10193201.
8: Yi ML, Sheng XF, Xu KP, Tan GS, Zou H. [Flavonoids from Selaginella uncinata]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3005-8. Chinese. PubMed PMID: 26677701.
9: Zhang Y, Shi S, Wang Y, Huang K. Target-guided isolation and purification of antioxidants from Selaginella sinensis by offline coupling of DPPH-HPLC and HSCCC experiments. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jan 15;879(2):191-6. doi: 10.1016/j.jchromb.2010.12.004. Epub 2010 Dec 13. PubMed PMID: 21183411.
10: Chen JJ, Duh CY, Chen JF. New cytotoxic biflavonoids from Selaginella delicatula. Planta Med. 2005 Jul;71(7):659-65. PubMed PMID: 16041653.
11: Lin LC, Kuo YC, Chou CJ. Cytotoxic biflavonoids from Selaginella delicatula. J Nat Prod. 2000 May;63(5):627-30. PubMed PMID: 10843573.
12: Ndongo JT, Issa ME, Messi AN, Mbing JN, Cuendet M, Pegnyemb DE, Bochet CG. Cytotoxic flavonoids and other constituents from the stem bark of Ochna schweinfurthiana. Nat Prod Res. 2015;29(17):1684-7. doi: 10.1080/14786419.2014.991321. Epub 2015 Jan 2. PubMed PMID: 25553908.
13: Aguilar MI, Benítez WV, Colín A, Bye R, Ríos-Gómez R, Calzada F. Evaluation of the diuretic activity in two Mexican medicinal species: Selaginella nothohybrida and Selaginella lepidophylla and its effects with ciclooxigenases inhibitors. J Ethnopharmacol. 2015 Apr 2;163:167-72. doi: 10.1016/j.jep.2015.01.031. Epub 2015 Jan 30. PubMed PMID: 25645190.
14: Tomassini L, Serafini M, Foddai S, Ventrone A, Nicoletti M. New acylated salicin bis-glucosides from Viburnum veitchii. Nat Prod Res. 2013;27(13):1208-12. doi: 10.1080/14786419.2012.722092. Epub 2012 Sep 6. PubMed PMID: 22950836.
15: Aguilar MI, Romero MG, Chávez MI, King-Díaz B, Lotina-Hennsen B. Biflavonoids isolated from Selaginella lepidophylla inhibit photosynthesis in spinach chloroplasts. J Agric Food Chem. 2008 Aug 27;56(16):6994-7000. doi: 10.1021/jf8010432. Epub 2008 Jul 23. PubMed PMID: 18646760.
16: Ndongo JT, Mbing JN, Bikobo DN, Atchadé AT, Shaaban M, Pegnyemb DE, Laatsch H. A new C-glucosylflavone from Sorindeia juglandifolia. Z Naturforsch C. 2013 May-Jun;68(5-6):169-74. PubMed PMID: 23923612.
17: Lee NY, Min HY, Lee J, Nam JW, Lee YJ, Han AR, Wiryawan A, Suprapto W, Lee SK, Seo EK. Identification of a new cytotoxic biflavanone from Selaginella doederleinii. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1360-1. PubMed PMID: 18758121.
18: Li J, Lei X, Chen KL. Comparison of cytotoxic activities of extracts from Selaginella species. Pharmacogn Mag. 2014 Oct;10(40):529-35. doi: 10.4103/0973-1296.141794. PubMed PMID: 25422557; PubMed Central PMCID: PMC4239734.
19: Quintin J, Lewin G. Semisynthesis of linarin, acacetin, and 6-iodoapigenin derivatives from diosmin. J Nat Prod. 2004 Sep;67(9):1624-7. PubMed PMID: 15387678.
20: Li S, Zhao M, Li Y, Sui Y, Yao H, Huang L, Lin X. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography. Phytochem Anal. 2014 Mar-Apr;25(2):127-33. doi: 10.1002/pca.2478. Epub 2013 Sep 23. PubMed PMID: 24115163.

Explore Compound Types